REACTION_CXSMILES
|
[F:1][C:2](=[CH2:6])[C:3](Cl)=[O:4].[C:7]1([O-:18])[C:12]([Cl:13])=[C:11]([Cl:14])[C:10]([Cl:15])=[C:9]([Cl:16])[C:8]=1[Cl:17].[K+]>C(#N)C>[F:1][C:2](=[CH2:6])[C:3]([O:18][C:7]1[C:8]([Cl:17])=[C:9]([Cl:16])[C:10]([Cl:15])=[C:11]([Cl:14])[C:12]=1[Cl:13])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)=C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred for a further 90 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with 20 ml of anhydrous acetonitrile
|
Type
|
ADDITION
|
Details
|
After 0.01 g of hydroquinone monomethyl ether had been added
|
Type
|
ADDITION
|
Details
|
the volatile constituents in the mixture of filtrate
|
Type
|
WASH
|
Details
|
washing liquor
|
Type
|
DISTILLATION
|
Details
|
were distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |